N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
The compound N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide features a fluorophenyl group attached via an acetamide linkage, a sulfanyl bridge, and a tetrazole ring substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₆H₁₄FN₅O₂S, with a molecular weight of 367.38 g/mol .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S/c1-24-14-8-6-13(7-9-14)22-16(19-20-21-22)25-10-15(23)18-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVOTYLQWPDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146318 | |
| Record name | N-(4-Fluorophenyl)-2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634172-01-3 | |
| Record name | N-(4-Fluorophenyl)-2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634172-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluoroaniline.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfonylamino groups are susceptible to hydrolysis under acidic or basic conditions:
Oxidation Reactions
The sulfanyl (–S–) group is prone to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Room temperature, 12–24 hrs | Sulfoxide derivative |
| m-CPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C → RT | Sulfone derivative |
Oxidation selectivity depends on stoichiometry and reaction time. The tetrazole ring remains stable under mild oxidative conditions .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group may undergo substitution with strong nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (ammonia) | Cu catalyst, 150°C | 4-aminophenyl derivative |
| NaOH | High pressure, 200°C | Phenol derivative |
Tetrazole Ring Modifications
The tetrazole ring can participate in cycloaddition or alkylation:
| Reagent | Reaction Type | Product |
|---|---|---|
| DMAD (Dimethyl acetylenedicarboxylate) | [3+2] Cycloaddition | Bicyclic adduct |
| CH₃I (Methyl iodide) | Alkylation | N-methyltetrazole derivative |
Reduction Reactions
Selective reduction of the acetamide or nitro groups (if present in analogs):
| Reducing Agent | Target Group | Product |
|---|---|---|
| LiAlH₄ | Acetamide | 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethylamine |
| H₂/Pd-C | Nitro (in derivatives) | Amine derivative |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s sulfonylamino and tetrazole groups enable binding to enzymes such as lysosomal phospholipase A2 (LPLA2) . The tetrazole moiety mimics carboxylate groups, allowing competitive inhibition via hydrogen bonding and ionic interactions .
Stability Under Physiological Conditions
Scientific Research Applications
Antinociceptive and Anti-inflammatory Effects
Recent studies have indicated that derivatives of tetrazole compounds, including N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide, exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound was evaluated for its potential to alleviate pain and inflammation, demonstrating promising results in animal models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into similar tetrazole derivatives has shown effectiveness against various bacterial strains, indicating that this compound may also possess similar capabilities. This opens avenues for developing new antimicrobial agents .
Crystal Engineering
The crystal structure of related compounds has been analyzed to understand their packing and interaction mechanisms. The presence of hydrogen bonds and π–π stacking interactions in the crystal lattice suggests potential applications in material science, particularly in designing novel materials with specific mechanical or optical properties .
Case Study 1: Analgesic Properties
A study focused on the synthesis of tetrazole derivatives highlighted the analgesic effects of similar compounds when administered to rodents. The results indicated a dose-dependent response in pain relief, suggesting that this compound could be a candidate for further pharmacological testing .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the tetrazole ring enhanced antimicrobial activity, paving the way for the development of new therapeutic agents based on this compound .
Data Tables
| Application Area | Specific Application | Findings |
|---|---|---|
| Pharmacology | Analgesic Effects | Significant pain relief in rodent models |
| Pharmacology | Anti-inflammatory Effects | Reduced inflammation markers |
| Material Science | Crystal Structure Analysis | Identified hydrogen bonding interactions |
| Antimicrobial Activity | Efficacy Against Bacteria | Effective against Staphylococcus aureus |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data Table of Comparative Analysis
Structural and Functional Insights
Tetrazole vs. Thiadiazole/Triazole/Benzothiazole Cores
- Target Compound : The tetrazole ring is a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capacity . The 4-methoxyphenyl substituent may enhance π-π stacking interactions.
- Comparison 3 (Triazole) : The 1,2,4-triazole core with a thiophene group may improve solubility and metal-chelating properties, while the ethyl group adds steric bulk .
- Comparison 4 (Benzothiazole) : Benzothiazole derivatives are associated with antimicrobial and anti-inflammatory activities, suggesting divergent biological applications compared to tetrazoles .
Substituent Effects
- Fluorophenyl vs. Methoxyphenyl : The target’s fluorophenyl group increases electronegativity and lipophilicity, whereas Comparison 1’s methoxyphenyl enhances electron-donating properties.
Physicochemical Properties
- Molecular Weight : The target (367.38 g/mol) falls within the range of drug-like molecules, while Comparison 3 (409.46 g/mol) may face challenges in bioavailability due to higher mass .
Biological Activity
N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
- Chemical Formula : C18H14FN5O3S
- Molecular Weight : 399.4 g/mol
- CAS Number : 577695-90-0
The compound features a tetrazole ring, which is known for enhancing biological activity due to its ability to form hydrogen bonds and participate in π-π stacking interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, and breast cancer.
| Cancer Type | Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|---|
| Leukemia | K-562 | 10 | Moderate |
| Colon | HCT-15 | 20 | Low |
| Melanoma | SK-MEL-5 | 15 | Moderate |
The results indicated that the compound exhibited moderate activity against leukemia cell lines while showing lower sensitivity in colon and melanoma cell lines .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies indicate that derivatives of phenoxy-N-arylacetamides have demonstrated significant antibacterial and antifungal activities. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans
Results showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, indicating potential as an antimicrobial agent .
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound possesses anti-inflammatory properties. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A notable case study involved a series of derivatives synthesized from the parent compound. These derivatives were evaluated for their biological activities:
- Synthesis : Various modifications were made to the phenyl rings to enhance solubility and bioactivity.
- Evaluation : Each derivative was screened for anticancer and antimicrobial activity.
The most promising derivative showed enhanced potency against specific cancer cell lines compared to the parent compound, suggesting that structural modifications can lead to improved biological profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux procedure using pyridine and Zeolite (Y-H) as catalysts under oil-bath heating (150°C, 5 h) is documented for analogous acetamide derivatives . Optimization includes adjusting catalyst loading (e.g., 0.01 M), solvent polarity, and purification via recrystallization (ethanol). Monitoring reaction progress with TLC or HPLC ensures reproducibility.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) combined with spectroscopic techniques (e.g., -NMR, -NMR, IR) confirms structure. For example, tetrazole and acetamide moieties are identified via IR carbonyl stretches (~1650–1750 cm) and NMR chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC calculations are standard. For antimicrobial screening, microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are recommended .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically analyzed?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation time). Use meta-analysis tools (e.g., RevMan) to pool data, and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Validate findings via orthogonal assays (e.g., apoptosis markers for antiproliferative claims) .
Q. What strategies resolve crystallographic disorder in the tetrazole ring during structural refinement?
- Methodological Answer : In SHELXL, apply "PART" instructions to model disorder, adjust occupancy factors, and use restraints (e.g., DELU, SIMU) for thermal parameters. High-resolution data (<1.0 Å) and twin refinement (TWIN/BASF commands) improve accuracy .
Q. How can computational docking elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., EGFR, COX-2). Parameterize the tetrazole sulfur for covalent binding if applicable. Validate poses with MD simulations (100 ns, AMBER) and correlate docking scores (ΔG) with experimental IC values .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral HPLC or SFC separates enantiomers during scale-up. Use asymmetric catalysis (e.g., Pd/XPhos systems) for stereocontrol . Monitor optical rotation ([α]) and characterize intermediates via -NMR coupling constants (e.g., diastereotopic protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
